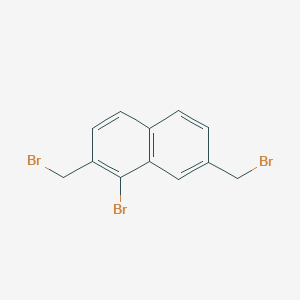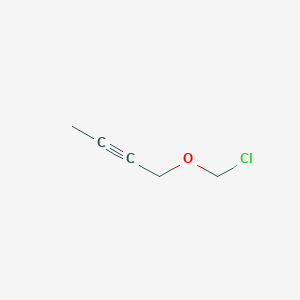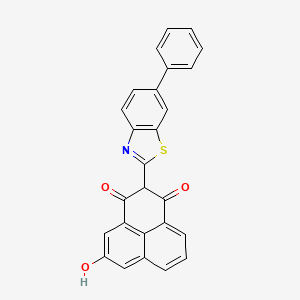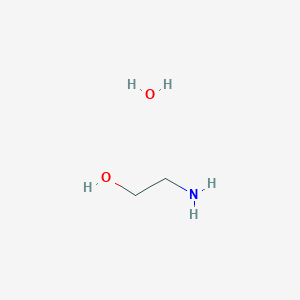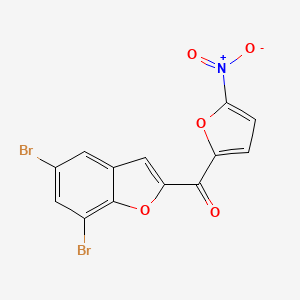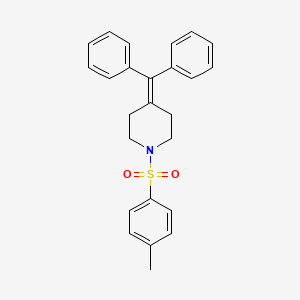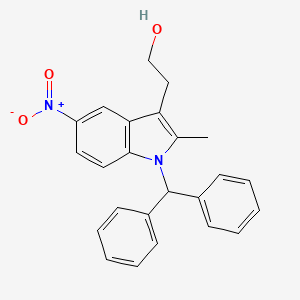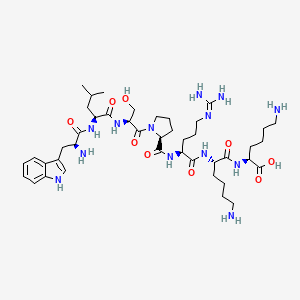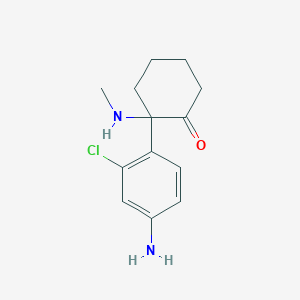![molecular formula C16H19NO B14178360 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 849669-61-0](/img/structure/B14178360.png)
9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-9-azabicyclo[620]dec-4-en-10-one is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom in the bicyclic core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl halides or other alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the bicyclic structure allow the compound to fit into binding sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one
- 9-Azabicyclo[6.2.0]dec-4-en-10-one
Uniqueness
9-Benzyl-9-azabicyclo[620]dec-4-en-10-one is unique due to the presence of the benzyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds
Propiedades
Número CAS |
849669-61-0 |
|---|---|
Fórmula molecular |
C16H19NO |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
9-benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one |
InChI |
InChI=1S/C16H19NO/c18-16-14-10-6-1-2-7-11-15(14)17(16)12-13-8-4-3-5-9-13/h1-5,8-9,14-15H,6-7,10-12H2 |
Clave InChI |
NWAIKZYIQAWVJV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCC=C1)N(C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
